2-(Furan-3-ylformamido)propanoic acid
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Overview
Description
2-(Furan-3-ylformamido)propanoic acid is an organic compound with the molecular formula C8H9NO4 and a molecular weight of 183.16 g/mol . It is also known by its IUPAC name, N-(3-furoyl)alanine . This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a formamido group and a propanoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-3-ylformamido)propanoic acid typically involves the reaction of furan-3-carboxylic acid with alanine in the presence of a coupling agent . The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-3-ylformamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The formamido group can be reduced to an amine.
Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2-(Furan-3-ylformamido)propanoic acid has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Furan-3-ylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The furan ring and formamido group are believed to play a crucial role in its biological activity . The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: Shares the furan ring structure but lacks the formamido and propanoic acid groups.
Alanine: An amino acid that is part of the structure of 2-(Furan-3-ylformamido)propanoic acid.
N-(2-Furoyl)glycine: Similar in structure but with a glycine moiety instead of alanine.
Uniqueness
This compound is unique due to the combination of the furan ring, formamido group, and propanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
2-(furan-3-carbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5(8(11)12)9-7(10)6-2-3-13-4-6/h2-5H,1H3,(H,9,10)(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRQBMOHAAJSMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=COC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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